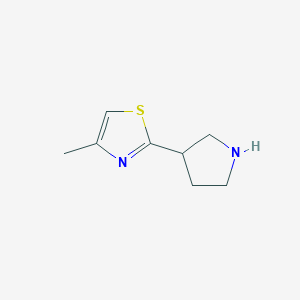

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPQVAZLVXNZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257521-56-4 | |

| Record name | 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Pyrrolidin 3 Yl 1,3 Thiazole and Its Derivatives

Strategic Approaches to 1,3-Thiazole Ring Construction

The formation of the 2,4-disubstituted thiazole (B1198619) core is a pivotal step in the synthesis of the target molecule. Various methodologies have been developed for this purpose, with the Hantzsch thiazole synthesis being a cornerstone approach.

Hantzsch-Type Cyclization Protocols for Thiazole Core Formation

The Hantzsch thiazole synthesis is a widely utilized and classic method for constructing the thiazole ring. nih.govijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov In the context of synthesizing 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, a suitable thioamide derived from a protected pyrrolidine-3-carboxylic acid would be reacted with an α-haloketone, such as chloroacetone (B47974), to introduce the methyl group at the 4-position.

The reaction proceeds through the initial formation of a thiouronium salt, followed by cyclization and dehydration to yield the thiazole ring. The conditions for Hantzsch synthesis can be varied, with some protocols employing acidic conditions which can influence the regioselectivity of the reaction. rsc.org

A general representation of the Hantzsch synthesis is provided below:

Table 1: Key Reactants in Hantzsch-Type Synthesis

| Reactant Type | Example | Role in Final Structure |

| α-Haloketone | Chloroacetone | Provides the C4 and C5 atoms of the thiazole ring and the substituent at C4. |

| Thioamide | Pyrrolidine-3-carbothioamide (B8148361) | Provides the S1, C2, and N3 atoms of the thiazole ring and the substituent at C2. |

Introduction of the Methyl Group at the 4-Position of the Thiazole Ring

The methyl group at the 4-position of the thiazole ring in the target compound is typically introduced through the choice of the α-haloketone in the Hantzsch synthesis. For instance, the use of 1-chloro-2-propanone (chloroacetone) will result in a methyl group at the 4-position of the thiazole.

In a study by Oniga et al. (2015), ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate was synthesized by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol. farmaciajournal.com This exemplifies the Hantzsch reaction's utility in introducing substituents at the 4-position of the thiazole ring.

Alternative Cyclization and Condensation Reactions for Thiazole Derivatives

While the Hantzsch synthesis is prevalent, other methods for constructing 2,4-disubstituted thiazoles exist. These include the Cook-Heilborn method for 2-aminothiazole (B372263) derivatives and reactions involving various reagents like methyl thioglycolate with thiocarbamoylimidate. researchgate.net

Recent advancements have focused on more environmentally benign approaches, such as one-pot microwave-assisted and grinding methods for synthesizing 2,4-disubstituted thiazoles, which can eliminate the need for solvents and catalysts. chemrxiv.org Another approach involves the oxidation of thiazoline (B8809763) precursors using reagents like manganese dioxide (MnO2) to form the thiazole ring. nih.govresearchgate.net Additionally, a metal-free method utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst for the coupling of α-diazoketones with thioamides has been reported to produce 2,4-disubstituted thiazoles in good to excellent yields. organic-chemistry.org

Stereoselective Synthesis of the Pyrrolidin-3-yl Moiety

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds and its stereoselective synthesis is a critical aspect in the preparation of chiral drugs. nih.govresearchgate.net The pyrrolidine moiety in this compound contains a stereocenter at the 3-position, necessitating stereocontrolled synthetic strategies.

Chiral Starting Materials and Chiral Auxiliary-Mediated Synthesis

One effective strategy for achieving stereoselectivity is to start with a chiral precursor. Commercially available chiral building blocks, such as derivatives of proline or other amino acids, can be utilized to construct the pyrrolidine ring with a defined stereochemistry. For instance, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) can be synthesized from N-formyl-L-aspartic anhydride. researchgate.net Another approach involves using trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including decarboxylation, protection, sulfonylation, azide (B81097) substitution (with configuration inversion), and reduction to yield (S)-3-aminopyrrolidine dihydrochloride. google.com

Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into the molecule to control the formation of new stereocenters and are subsequently removed.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful and efficient means of synthesizing enantiomerically enriched pyrrolidines. whiterose.ac.uk This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Various catalytic strategies have been developed for the asymmetric synthesis of pyrrolidines, including:

[3+2] Cycloaddition Reactions: This is a prominent method for constructing the pyrrolidine ring. researchgate.netacs.org Asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, often catalyzed by chiral metal complexes or organocatalysts, can produce highly substituted and stereoisomerically pure pyrrolidines. acs.orgacs.org

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts in various transformations to produce chiral pyrrolidines. researchgate.netmdpi.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates.

Table 2: Comparison of Stereoselective Pyrrolidine Synthesis Methods

| Method | Description | Advantages |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Predictable stereochemistry. |

| Chiral Auxiliary | A covalently attached chiral group directs stereoselective transformations. | High diastereoselectivity can be achieved. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High enantioselectivity, atom economy. |

Nucleophilic Substitution Reactions with Stereocontrol

The stereochemistry of the pyrrolidine ring is crucial for biological activity, making stereocontrolled synthesis a primary concern. Nucleophilic substitution reactions are a foundational strategy for installing the desired functionality at the C3 position of the pyrrolidine ring, which ultimately links to the thiazole moiety. These reactions often start from chiral precursors, such as derivatives of proline or 4-hydroxyproline, to ensure a specific stereochemical outcome. nih.govrsc.org

A common approach involves the use of a pyrrolidine scaffold with a leaving group (e.g., tosylate, mesylate, or halide) at the C3 or C4 position. A nitrogen-containing nucleophile can then be introduced, which, after deprotection, provides the requisite 3-aminopyrrolidine (B1265635) precursor. The stereochemistry of the reaction is controlled through mechanisms like SN2, which results in an inversion of configuration at the stereocenter. The choice of protecting groups on the pyrrolidine nitrogen is critical to prevent side reactions and to influence the reactivity and stereoselectivity of the substitution step.

Illustrative data from studies on analogous stereocontrolled substitutions are presented below, showcasing the effectiveness of various nucleophiles and leaving groups in achieving high diastereoselectivity.

| Entry | Pyrrolidine Precursor (Leaving Group) | Nucleophile | Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | N-Boc-4-tosyloxypyrrolidine | Sodium Azide (NaN3) | DMF, 80 °C | N-Boc-3-azidopyrrolidine | >99:1 |

| 2 | N-Cbz-4-mesyloxypyrrolidine | Phthalimide Potassium | DMF, 100 °C | N-Cbz-3-phthalimidopyrrolidine | >98:2 |

| 3 | N-Boc-3-bromopyrrolidine | Lithium bis(trimethylsilyl)amide | THF, -78 °C | N-Boc-3-aminopyrrolidine derivative | 95:5 |

Cycloaddition Reactions for Pyrrolidine Scaffolds

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and atom-economical method for constructing the pyrrolidine ring with control over multiple stereocenters simultaneously. tandfonline.comacs.org The most common variant for pyrrolidine synthesis is the [3+2] cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). acs.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of aziridines. mdpi.com The reaction with an electron-deficient alkene proceeds to form a substituted pyrrolidine ring. The regio- and stereoselectivity of the cycloaddition are influenced by the substituents on both the ylide and the dipolarophile, as well as the reaction conditions, including catalysts (e.g., Lewis acids) and solvents. acs.orgnih.gov This strategy allows for the creation of densely substituted pyrrolidine scaffolds that can be further elaborated into the target molecule. acs.orgdaneshyari.com

The versatility of this approach is highlighted by the range of substrates that can be employed, leading to a diverse array of pyrrolidine structures.

| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 1 | Sarcosine + Benzaldehyde | N-Phenylmaleimide | AgOAc, DBU, Toluene, rt | 95 | >20:1 (exo) |

| 2 | Glycine Methyl Ester + Isatin | Ethyl Acrylate | Reflux, Methanol | 88 | 5:1 (endo) |

| 3 | N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | Dimethyl Fumarate | TFA (cat.), CH2Cl2, rt | 92 | >95:5 (trans) |

Coupling Strategies for Thiazole-Pyrrolidine Linkage

Amide Bond Formation and Related Coupling Agents

A robust and widely used strategy for linking amines and carboxylic acids is through the formation of an amide bond. This approach can be applied in two ways for the synthesis of this compound:

Coupling of a 3-aminopyrrolidine derivative with a 4-methylthiazole-2-carboxylic acid derivative.

Coupling of a pyrrolidine-3-carboxylic acid derivative with a 2-amino-4-methylthiazole (B167648) derivative.

This reaction typically requires the activation of the carboxylic acid component using a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. A vast array of coupling reagents has been developed to facilitate this transformation, minimizing side reactions and preventing racemization of chiral centers. luxembourg-bio.comuni-kiel.de Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, TBTU). uni-kiel.defishersci.co.ukpeptide.com The choice of reagent often depends on the scale of the reaction, the steric hindrance of the substrates, and the need to preserve stereochemical integrity. researchgate.net Following the amide bond formation, a reduction step (e.g., using LiAlH₄ or BH₃) would be necessary to convert the carbonyl group into the methylene (B1212753) bridge implicit in a direct linkage, although the outline focuses on the coupling itself.

The table below compares the efficacy of common coupling agents in representative amide formation reactions.

| Entry | Coupling Reagent | Additive | Solvent | Typical Yield (%) | Key Feature |

|---|---|---|---|---|---|

| 1 | DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM/DMF | 75-90 | Inexpensive; insoluble urea (B33335) byproduct. fishersci.co.uk |

| 2 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None | DCM | 80-95 | Water-soluble urea byproduct, easy workup. fishersci.co.uk |

| 3 | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF | 85-98 | High efficiency, low racemization. luxembourg-bio.com |

| 4 | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | 90-99 | Very reactive, suitable for hindered couplings. peptide.com |

Direct Linkage Approaches

Direct linkage methods, such as transition-metal-catalyzed cross-coupling reactions, offer a more convergent and step-economical alternative to amide bond formation-reduction sequences. Direct C-H activation/arylation reactions have emerged as a powerful tool for forging C-C bonds between two heterocycles. researchgate.net

In the context of this compound, a plausible strategy would involve the direct C-H arylation of a 4-methylthiazole (B1212942) at the C2 position with a 3-halopyrrolidine derivative, or conversely, the coupling of a 2-halothiazole with a pyrrolidine C-H bond. Palladium-catalyzed protocols are the most common for such transformations. nih.govorganic-chemistry.org The regioselectivity of C-H activation on the thiazole ring can be controlled by the choice of catalyst, ligand, and base, with the C2 and C5 positions being the most electronically favored for functionalization. nih.govnih.gov While direct sp³ C-H arylation of pyrrolidines is also known, it presents its own set of challenges regarding selectivity. chemistryviews.org These methods avoid the pre-functionalization often required in traditional cross-coupling reactions like Suzuki or Stille couplings.

Mechanistic Investigations of Key Synthetic Steps

Nucleophilic Attack Mechanisms in Ring Cyclization

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov For the target molecule, this would involve the reaction between a thioamide (e.g., thioacetamide (B46855) for a 2-unsubstituted intermediate, or a more complex thioamide for direct linkage) and a 3-halobutan-2-one to install the 4-methyl group.

The accepted mechanism proceeds via two key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is typically an SN2 reaction that displaces the halide and forms an S-alkylated isothioamide intermediate. chemhelpasap.com

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular nucleophilic attack where the nitrogen atom attacks the carbonyl carbon. researchgate.net This forms a five-membered heterocyclic intermediate (a hydroxythiazoline). Subsequent acid-catalyzed dehydration of this alcohol intermediate leads to the formation of the aromatic thiazole ring. nih.govresearchgate.net

The electron-deficient nature of the C2 position in the thiazole ring is a direct consequence of this cyclization mechanism, making it susceptible to further nucleophilic attack under certain conditions. pharmaguideline.comslideshare.netias.ac.in

Green Chemistry Approaches in Synthesis

Conventional synthetic methods often rely on hazardous reagents and volatile organic solvents, contributing to environmental pollution. researchgate.netnih.gov Green chemistry offers a paradigm shift, employing innovative techniques to create more sustainable and efficient synthetic processes. researchgate.net For the synthesis of thiazole derivatives, this includes the adoption of one-pot and multi-component reactions, alternative energy sources like microwave and ultrasound, the use of recyclable or catalyst-free systems, and the implementation of solvent-free conditions or green solvents. researchgate.netbepls.com

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, thereby reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and energy. nih.govekb.eg A prominent approach for thiazole synthesis is the Hantzsch reaction, which can be adapted into a one-pot, three-component procedure. researchgate.net

For the synthesis of a 4-methyl-2-(substituted)-1,3-thiazole core, a typical MCR could involve the reaction of an α-haloketone (such as chloroacetone to provide the 4-methyl group), a thioamide or thiourea (B124793) derivative, and potentially another component to build the desired substituent at the 2-position. nih.govresearchgate.net For instance, a one-pot synthesis of new Hantzsch thiazole derivatives has been achieved by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes using a reusable catalyst. researchgate.net This approach highlights the potential for constructing complex thiazole derivatives in a single, efficient step.

A plausible one-pot approach to the target compound could involve the reaction of chloroacetone, a suitable pyrrolidine-containing thiourea, and another reactant in a single pot, catalyzed by a recyclable catalyst in a green solvent. Another strategy involves the multi-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation to form N-alkylated 2-pyridones, showcasing the power of MCRs in heterocyclic synthesis. beilstein-journals.org

| Reagents | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, EtOH/H2O, reflux | Substituted Hantzsch thiazole derivatives | 79-90 | researchgate.net |

| α-halo carbonyl compound, thiosemicarbazide, various anhydrides | NiFe2O4 nanoparticles, EtOH/H2O | Thiazole scaffolds | Not specified | nih.gov |

| Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | K2CO3, EtOH, Microwave | N-alkylated 2-pyridones | 81-94 | beilstein-journals.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comsemanticscholar.org The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. rsc.org

The synthesis of various heterocyclic compounds, including thiazoles, has been successfully achieved using microwave assistance. For example, the synthesis of 2-aminothiazole derivatives has been accomplished via microwave irradiation of a substituted ketone, thiourea, and iodine, resulting in higher yields and purity compared to conventional methods. bepls.com Similarly, the Suzuki coupling reaction of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole with arylboronic acids has been efficiently carried out under microwave irradiation, demonstrating the utility of this technique in the functionalization of pre-formed thiazole rings. researchgate.net The synthesis of N-heterocycles, a broad class of compounds that includes the pyrrolidine moiety, is also significantly enhanced by microwave assistance. dntb.gov.ua

A potential microwave-assisted synthesis of this compound could involve the rapid, high-yield reaction of a pyrrolidine-3-carbothioamide with chloroacetone in a sealed vessel under microwave irradiation.

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| 2-Aminothiazole Synthesis | Substituted ketone, thiourea, iodine | Microwave irradiation | 5-15 min | Higher than conventional | bepls.com |

| Suzuki Coupling | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, arylboronic acids | Pd(II)-precatalyst, DMF/Cs2CO3, Microwave | 30 min | Not specified | researchgate.net |

| N-alkylated 2-pyridones | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | K2CO3, EtOH, Microwave | 15 min | 81-94 | beilstein-journals.org |

Ultrasonic-Mediated Synthesis

Ultrasonic irradiation provides another alternative energy source for promoting chemical reactions, aligning with the principles of green chemistry. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. nih.gov This technique offers benefits such as shorter reaction times, milder reaction conditions, and improved yields. beilstein-journals.orgresearchgate.net

The synthesis of various thiazole derivatives has been effectively facilitated by ultrasound. For instance, a lipase-catalyzed synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides has been developed using ultrasonic energy in water as a green solvent. nih.gov This method combines the advantages of biocatalysis and sonochemistry to create a highly sustainable process. In another example, new substituted Hantzsch thiazole derivatives were synthesized in high yields via a one-pot multi-component procedure under ultrasonic irradiation using a reusable catalyst. researchgate.net The synthesis of thiazolidin-4-ones has also been shown to be significantly faster and higher yielding under ultrasonic conditions compared to conventional heating. ekb.eg

A plausible ultrasonic-mediated synthesis of the target compound could involve the sonication of a mixture of a pyrrolidine-3-yl-thioamide and chloroacetone in a green solvent, potentially with a recyclable catalyst, to afford this compound in a rapid and efficient manner.

| Product Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2,4-disubstituted thiazoles | Arylethanones, thioamides | Lipase, KBrO3, Water, Ultrasound | Not specified | Not specified | nih.gov |

| Substituted Hantzsch thiazoles | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | SiW.SiO2, EtOH/Water, Ultrasound | 1.5-2 h | 79-90 | researchgate.net |

| Thiazolidin-4-ones | Sulfadiazine, substituted benzaldehydes, mercaptoacetic acid | Acetic acid, Ultrasound | 125-220 min | Improved | ekb.eg |

Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst-free reactions and the use of recyclable catalysts are central to green chemistry, as they reduce waste and the reliance on often toxic and expensive heavy metal catalysts. bepls.com A simple, eco-friendly, solvent-free, and catalyst-free protocol for the Hantzsch condensation to produce 2-aminothiazoles has been reported, with reactions completing in seconds in moderate to excellent yields. bepls.com Similarly, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 has been developed. bepls.com

When catalysts are necessary, the focus shifts to heterogeneous and recyclable catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. rsc.org For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. researchgate.net NiFe2O4 nanoparticles have also been employed as a reusable magnetic catalyst for the green one-pot synthesis of thiazole scaffolds. nih.gov Pyrrolidinium acetate (B1210297) has been utilized as a green and recyclable ionic liquid catalyst for the synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles under solvent-free conditions. rsc.org

The synthesis of this compound could potentially be achieved through a catalyst-free reaction between a pyrrolidine-based thioamide and chloroacetone under solvent-free heating, or by employing a recyclable solid-supported acid or base catalyst in a green solvent.

| Reaction | Catalyst | Conditions | Advantage | Reference |

| Hantzsch 2-aminothiazole synthesis | None | Solvent-free, heating | Fast, eco-friendly | bepls.com |

| Hantzsch thiazole synthesis | Silica supported tungstosilisic acid | EtOH/H2O, reflux or ultrasound | Recyclable catalyst | researchgate.net |

| Thiazole scaffold synthesis | NiFe2O4 nanoparticles | EtOH/H2O | Recyclable magnetic catalyst | nih.gov |

| 2-Phenyl benzothiazole (B30560) synthesis | Pyrrolidinium Acetate (Ionic Liquid) | Solvent-free, room temperature | Recyclable catalyst, mild conditions | rsc.org |

Structural Elucidation and Advanced Characterization Techniques

Solid-State Structural Analysis

Detailed solid-state structural analysis of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole through techniques such as single crystal X-ray diffraction (SCXRD) is crucial for understanding its three-dimensional architecture and the non-covalent interactions that govern its crystal packing. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this particular compound.

Therefore, the following sections, which would typically detail the crystal packing, molecular conformation, intermolecular interactions, and polymorphism, cannot be completed at this time due to the absence of published research findings for this compound.

Single Crystal X-ray Diffraction (SCXRD)

No published single crystal X-ray diffraction data for this compound could be located.

Crystal Packing and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available in the current body of scientific literature.

Molecular Conformation and Geometry within the Crystal Lattice

Without experimental crystallographic data, the specific conformation of the pyrrolidine (B122466) and thiazole (B1198619) rings, as well as precise bond lengths and angles for the molecule within a crystal lattice, remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular forces such as hydrogen bonding involving the pyrrolidine nitrogen, or potential π-π stacking interactions between the thiazole rings, is contingent on the availability of a solved crystal structure, which is currently not available.

Studies on Polymorphism and Crystallization

There are no known studies on the potential polymorphic forms or specific crystallization behaviors of this compound reported in the scientific literature.

Chemical Transformations and Derivatization Strategies

Formation of Complex Hybrid Scaffolds through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. beilstein-journals.org These reactions are highly valued for their atom economy, convergence, and ability to rapidly generate diverse libraries of compounds. nih.gov The general strategy involves the in-situ formation of reactive intermediates that subsequently combine to yield the final product, incorporating structural motifs from each of the initial reactants. beilstein-journals.org

While the pyrrolidine (B122466) and thiazole (B1198619) rings are individually common targets in syntheses utilizing MCRs, specific documented examples of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole being used as a building block in such reactions to create complex hybrid scaffolds are not available in the reviewed scientific literature.

However, the principles of MCRs can be illustrated by examining reactions involving analogous structures. For instance, four-component reactions have been developed that utilize cyclic amines like pyrrolidine, along with aldehydes, aminobenzothiazoles, and acetylenedicarboxylates, to produce functionalized 2-pyrrolidinones. beilstein-journals.org In these reactions, the pyrrolidine ring is incorporated into the final complex structure.

Similarly, various MCRs are employed for the synthesis of diverse thiazole derivatives. nih.govmdpi.com These strategies often involve the reaction of components like thioamides, aldehydes, and isocyanides to construct the thiazole core and append various substituents in a single operation.

Although no specific data exists for the direct use of This compound in MCRs, its structure suggests potential as a reactant. The secondary amine of the pyrrolidine ring could participate as a nucleophile, a common role for amine components in well-known MCRs such as the Ugi or Mannich reactions. This would allow for the direct incorporation of the entire this compound moiety into a larger, more complex hybrid scaffold.

Future research could explore the viability of employing this specific compound in established or novel MCRs to generate new hybrid molecules. The potential outcomes of such reactions would depend on the other components used and the reaction conditions. A hypothetical reaction is presented in the table below to illustrate this potential application.

Table 1: Hypothetical Multi-Component Reaction Involving a this compound Analog

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold Type | Potential Application |

| This compound | Benzaldehyde | Phenylisocyanide | Ugi-type Product | Medicinal Chemistry |

This table is illustrative and represents a hypothetical reaction, as no specific examples are currently documented in scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular systems. For 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, these methods offer a powerful approach to predict and understand its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry and electronic properties of thiazole (B1198619) derivatives. bohrium.comresearchgate.net For this compound, DFT studies would focus on calculating key parameters that govern its stability and reactivity. These calculations provide a foundational understanding of the molecule's behavior and are essential for further computational analysis. researchgate.nettandfonline.com

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its function. Molecular geometry optimization of this compound using DFT methods allows for the determination of the most stable conformation by finding the minimum energy structure on the potential energy surface. bohrium.com This process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound (Hypothetical Data based on related structures)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N3 (Thiazole) | 1.37 |

| N3-C4 (Thiazole) | 1.39 |

| C4-C5 (Thiazole) | 1.36 |

| C5-S1 (Thiazole) | 1.72 |

| S1-C2 (Thiazole) | 1.75 |

| C2-C(pyrrolidine) | 1.48 |

| C-N (Pyrrolidine) | 1.47 |

| C-C (Pyrrolidine) | 1.54 |

| C4-C(methyl) | 1.51 |

| Bond Angles (°) ** | |

| S1-C2-N3 | 115.0 |

| C2-N3-C4 | 110.0 |

| N3-C4-C5 | 116.0 |

| C4-C5-S1 | 111.0 |

| C5-S1-C2 | 88.0 |

| Dihedral Angles (°) ** | |

| C5-S1-C2-N3 | 0.5 |

| S1-C2-N3-C4 | -0.5 |

| C2-N3-C4-C5 | 0.0 |

| N3-C4-C5-S1 | 0.5 |

| C4-C5-S1-C2 | -0.5 |

Note: This data is hypothetical and intended for illustrative purposes, based on typical values for similar heterocyclic systems.

Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For thiazole derivatives, characteristic vibrational frequencies include C-H stretching in the aromatic region, C=N and C=C stretching within the thiazole ring, and various modes associated with the pyrrolidine (B122466) and methyl groups. researchgate.netresearchgate.net Comparing the calculated frequencies with experimental data, often after applying a scaling factor to account for anharmonicity and basis set limitations, serves to validate the accuracy of the computational model. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (Thiazole) | 3100-3050 |

| C-H stretch (Pyrrolidine) | 2950-2850 |

| C-H stretch (Methyl) | 2980-2870 |

| C=N stretch (Thiazole) | 1650-1580 |

| C=C stretch (Thiazole) | 1550-1480 |

| C-N stretch (Pyrrolidine) | 1250-1180 |

| C-S stretch (Thiazole) | 750-650 |

Note: This data is hypothetical and based on characteristic vibrational frequencies for similar molecular fragments.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are a valuable tool for structural elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. The chemical shifts of the protons and carbons in the thiazole and pyrrolidine rings are sensitive to their electronic environment, and accurate predictions can aid in the assignment of complex spectra.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and potential biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The thiazole ring, being electron-rich, is expected to contribute significantly to the HOMO, while the LUMO may be distributed over the entire conjugated system.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively.

For this compound, theoretical MEP analysis is expected to reveal distinct regions of electrostatic potential. The most negative potential (red regions) is anticipated to be localized around the nitrogen atom at position 3 of the thiazole ring and, to a lesser extent, the sulfur atom, due to the high electronegativity and the presence of lone pairs of electrons on these atoms. nih.gov The nitrogen atom within the pyrrolidine ring would also exhibit a region of negative potential. These sites represent the primary centers for electrophilic interactions.

Conversely, the most positive potential (blue regions) is predicted to be concentrated on the hydrogen atom attached to the pyrrolidine nitrogen (N-H group). This electropositive character makes it a primary site for nucleophilic attack and a potent hydrogen bond donor. The hydrogen atoms of the methyl group and those on the carbon backbone will also exhibit lesser degrees of positive potential. scirp.org This distribution of charge highlights the molecule's reactivity, particularly its capacity to engage in specific intermolecular interactions like hydrogen bonding.

Interactive Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites. This table presents hypothetical MEP values based on typical findings for similar heterocyclic compounds. Values are for illustrative purposes.

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Thiazole Nitrogen (N3) | -35.0 | Electrophilic Attack |

| Pyrrolidine Nitrogen (N-H) | -25.0 | Electrophilic Attack |

| Pyrrolidine Hydrogen (N-H) | +40.0 | Nucleophilic Attack |

| Thiazole Sulfur (S1) | -15.0 | Electrophilic Attack |

| Methyl Group Hydrogens (C-H) | +10.0 | Nucleophilic Attack |

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the individual atoms within a molecule. This analysis provides quantitative insight into the intramolecular distribution of electrons, which complements the qualitative picture offered by MEP mapping. It achieves this by partitioning the total electron population among the constituent atoms based on the molecular orbitals calculated.

In the case of this compound, a Mulliken charge analysis would quantify the electron-withdrawing and electron-donating effects of the different functional groups. It is expected that the highly electronegative nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the pyrrolidine ring, will possess negative Mulliken charges, indicating they draw electron density from the rest of the molecule. The sulfur atom in thiazole derivatives is often found to be electropositive despite its electronegativity, due to its role in the aromatic π-system. nih.gov However, in many computational studies on similar thiazoles, the nitrogen atoms consistently show significant negative charges. irjweb.com

The carbon atoms bonded directly to these heteroatoms are predicted to carry partial positive charges. Specifically, the carbon atom at position 2 of the thiazole ring, situated between the sulfur and nitrogen atoms, is expected to be significantly electropositive. The hydrogen atoms, particularly the one bonded to the pyrrolidine nitrogen, will exhibit positive charges, consistent with the MEP analysis. This detailed charge distribution is crucial for understanding the molecule's dipole moment and its behavior in polar environments.

Interactive Table 2: Predicted Mulliken Atomic Charges for Key Atoms. This table displays representative Mulliken charge values derived from computational studies on analogous thiazole structures. Values are in atomic units (a.u.) and are for illustrative purposes.

| Atom | Predicted Mulliken Charge (a.u.) |

| Thiazole Nitrogen (N3) | -0.45 |

| Thiazole Sulfur (S1) | +0.10 |

| Thiazole Carbon (C2) | +0.35 |

| Pyrrolidine Nitrogen (N) | -0.50 |

| Pyrrolidine Hydrogen (on N) | +0.30 |

| Methyl Carbon (on C4) | -0.20 |

Theoretical Assessment of Thiazole Ring Aromaticity

The 1,3-thiazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five atoms of the ring, which satisfies Hückel's rule (4n+2 π-electrons). This electron delocalization contributes significantly to the ring's thermodynamic stability and its characteristic chemical reactivity. globalresearchonline.netnumberanalytics.com

Computational methods provide quantitative measures to assess the degree of aromaticity. Techniques such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed. NICS calculations typically show negative values inside an aromatic ring, indicating a diamagnetic ring current characteristic of aromatic systems. The HOMA index, which is based on bond length analysis, provides a value between 0 (non-aromatic) and 1 (fully aromatic).

For the thiazole ring in this compound, theoretical calculations are expected to confirm its aromatic character. The presence of the methyl and pyrrolidinyl substituents may slightly modulate the electron density and, consequently, the degree of aromaticity compared to unsubstituted thiazole, but the fundamental aromatic nature of the ring would be preserved. globalresearchonline.net Studies on various substituted thiazoles consistently affirm the ring's aromaticity, which is a key determinant of its chemical behavior, including its ability to participate in π-π stacking interactions. britannica.com

Interactive Table 3: Typical Aromaticity Indices for Thiazole Rings. This table presents typical values for aromaticity indices found in the literature for thiazole and its derivatives to provide context.

| Aromaticity Index | Typical Calculated Value for Thiazole Ring | Interpretation |

| NICS(0) (ppm) | -8.0 to -12.0 | Aromatic |

| HOMA | 0.70 to 0.85 | Moderately Aromatic |

Intermolecular Interactions and Supramolecular Chemistry Studies

Computational Analysis of Hydrogen Bonding Networks

The molecular structure of this compound contains key functional groups capable of forming hydrogen bonds, which are expected to be the dominant force in its supramolecular assembly. The secondary amine group (N-H) in the pyrrolidine ring serves as an effective hydrogen bond donor. The primary hydrogen bond acceptor site is the nitrogen atom at position 3 of the thiazole ring. nih.gov

Computational analysis, often using Density Functional Theory (DFT), can model these interactions to predict the geometry and strength of hydrogen bonds. In the solid state, it is highly probable that molecules of this compound would form intermolecular N-H···N hydrogen bonds. These interactions could link molecules into various motifs, such as dimers, chains, or more complex three-dimensional networks. uq.edu.auresearchgate.net The analysis of such networks is crucial for understanding the crystal engineering principles of this compound. The strength of these bonds can be evaluated by calculating interaction energies and analyzing geometric parameters like bond lengths and angles. frontiersin.org

Interactive Table 4: Predicted Hydrogen Bond Geometries. This table provides plausible geometric parameters for the primary intermolecular hydrogen bond, based on data from crystal structures of similar compounds.

| Donor (D) - H ··· Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| Pyrrolidine N-H ··· Thiazole N | 1.01 | 1.95 - 2.20 | 2.95 - 3.20 | 160 - 175 |

Characterization of π-π Stacking Interactions

The aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions. These non-covalent interactions, though weaker than hydrogen bonds, play a significant role in stabilizing the crystal structure by governing the packing of aromatic rings. mdpi.com Computational studies can characterize the geometry and estimate the energetic contribution of these interactions.

Interactive Table 5: Typical Parameters for π-π Stacking in Thiazole Derivatives. This table lists representative geometric parameters for π-π stacking interactions observed in the crystal structures of thiazole-containing compounds.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

| Parallel-Displaced | 3.6 - 4.0 | 3.3 - 3.6 | 15 - 30 |

Modeling of Crystal Packing and Solid-State Interactions

The modeling of crystal packing provides a comprehensive understanding of how individual molecules of this compound assemble into a stable, three-dimensional crystalline lattice. This involves the synergistic interplay of all significant intermolecular forces, primarily the strong N-H···N hydrogen bonds and the weaker, but collectively important, π-π stacking interactions and van der Waals forces.

Computational crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their lattice energies. These models would likely show that the robust hydrogen bonding dictates the primary structural motifs, such as forming chains or layers. The π-π stacking of the thiazole rings would then guide how these chains or layers pack together, influencing the density and stability of the final crystal structure. nih.gov Hirshfeld surface analysis is a powerful tool in this context, allowing for the visualization and quantification of the different types of intermolecular contacts within the crystal, confirming the relative importance of hydrogen bonding and π-π stacking in the solid-state architecture. rsc.org

Role As a Chemical Scaffold in Advanced Synthesis and Materials Science Research

Building Block Utility in Heterocyclic Compound Synthesis

The structural and chemical attributes of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole make it a valuable building block in organic synthesis. The thiazole (B1198619) ring offers aromatic stability and specific electronic properties, while the saturated pyrrolidine (B122466) ring introduces conformational flexibility and a key site for further functionalization, particularly at the nitrogen atom. This duality is a cornerstone of its utility in constructing a wide array of more complex heterocyclic systems. The fusion of these two rings into a single molecular entity is a recognized strategy for designing novel bioactive agents researchgate.net.

The this compound scaffold serves as an excellent starting point for the synthesis of various hybrid molecules. Researchers combine thiazole and pyrrolidine moieties to generate new compounds with potential therapeutic activities, such as antimicrobial or anticonvulsant properties researchgate.net. The synthesis of a series of new molecules containing both a pyrrolidine and a thiazole moiety has been undertaken to explore their biological potential rsc.org.

For instance, synthetic efforts have produced novel thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues . In these structures, the core scaffold is modified to explore how different substituents and arrangements affect biological activity. The pyrrolidine nitrogen can be readily acylated, alkylated, or incorporated into larger ring systems, while the thiazole ring can undergo substitutions, allowing for the creation of a broad spectrum of derivatives. This strategic combination of heterocyclic compounds is a deliberate approach to developing new chemical entities with tailored properties researchgate.netnih.gov.

| Compound Name | Structural Class | Synthetic Precursor Base | Potential Application Area |

|---|---|---|---|

| 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Thiazole-Pyrrolidinone | Aminothiazole | Anticonvulsant universityofgalway.ie |

| 2-(Thiazol-2-yl)isoindoline-1,3-dione Derivatives | Thiazole-Isoindolinedione | Aminothiazole | Anticonvulsant universityofgalway.ie |

| 4-(Phenoxymethyl)thiazoles with pyrrolidine-2,5-dione moieties | Thiazole-Pyrrolidinedione | Thiazole & Pyrrolidine | GPR119 Agonist (Antidiabetic) rsc.org |

| N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives | Thiazole-Pyrrolidine Precursor | Pyrrolidine | Anti-TB Activity mdpi.com |

The thiazole-pyrrolidine scaffold is instrumental in building complex molecular architectures that go beyond simple hybrids. The defined spatial relationship between the two rings provides a rigid core from which substituents can be projected in specific vectors. This facilitates the synthesis of molecules designed to interact with complex biological targets, such as enzyme active sites or protein-protein interfaces.

Development of Compound Libraries for Chemical Probe Discovery

In modern drug discovery and chemical biology, the systematic synthesis of compound libraries around a central scaffold is a key strategy for identifying chemical probes and lead compounds researchgate.net. The this compound core is an ideal platform for such diversity-oriented synthesis.

By varying the substituents at multiple positions—such as the 4-methyl group on the thiazole, the pyrrolidine nitrogen, and other positions on the pyrrolidine ring—chemists can generate a large library of related but distinct molecules. These libraries can then be screened against a wide range of biological targets to identify "hits." For example, a series of novel thiazole derivatives featuring a pyrazole scaffold were designed and synthesized to be tested for multiple activities, including PPAR-γ activation and COX-2 inhibition researchgate.net. Similarly, libraries of thiazole-based pyrrolidinones have been synthesized and evaluated for anticonvulsant activity, leading to the identification of potent lead compounds universityofgalway.ie. This approach leverages the "privileged" nature of the thiazole-pyrrolidine scaffold, which is predisposed to interact with biological targets, to efficiently explore chemical space and discover new molecular probes.

Exploration in Materials Science Research

While the primary application of the this compound scaffold has been in medicinal chemistry, its constituent heterocycles are gaining attention in materials science. Heterocyclic compounds are integral to the development of advanced materials like conducting polymers, organic semiconductors, and functional dyes due to their unique electronic and structural properties . The exploration of this specific scaffold in materials science is a nascent field with significant potential.

The integration of heterocyclic units into polymer backbones is a well-established method for creating functional materials. Thiazole and its fused-ring analogue, thiazolothiazole, are incorporated into conjugated polymers to create n-type semiconductors for organic electronics researchgate.netnih.gov. These thiazole-containing polymers are investigated for use in polymer solar cells and organic thin-film transistors (OTFTs), where the electron-deficient nature of the thiazole ring facilitates electron transport researchgate.netrsc.org.

On the other hand, pyrrolidine-functionalized polymers have been developed for different applications. For example, polymers functionalized with pyrrolidine have been used as heterogeneous catalysts for aqueous aldol reactions and in biomedical applications such as gene therapy nih.govmdpi.com. The incorporation of pyrrolidone units can also impart polarity and improve specific interactions with other molecules, a useful property for creating selective separation materials mdpi.com.

Given these precedents, the this compound scaffold offers the intriguing possibility of creating bifunctional polymers. Such polymers could combine the electronic properties of the thiazole moiety with the catalytic or interactive capabilities of the pyrrolidine ring, opening avenues for new smart materials or polymer-supported reagents.

| Heterocycle | Polymer Type | Functionality | Potential Application |

|---|---|---|---|

| Thiazole / Thiazolothiazole | Conjugated Polymer | Electron-deficient unit | n-Type Semiconductors, Organic Solar Cells, OFETs researchgate.netresearchgate.netnih.gov |

| Thiazole | Step-ladder Copolymer | p-Type semiconductor | Organic Thin-Film Transistors (OTFTs) rsc.org |

| Pyrrolidine | Functionalized Resin (e.g., PEGMA) | Heterogeneous catalyst | Aqueous Aldol Condensations mdpi.com |

| Pyrrolidine | Cationic Polymer (e.g., EPA) | Gene vector | Gene Therapy nih.govuniversityofgalway.ie |

The design of advanced functional materials relies on the precise tuning of molecular properties. Heterocyclic compounds are a vital tool in this endeavor, providing scaffolds for materials used in molecular electronics, sensors, and nonlinear optics mdpi.comyoutube.com.

The thiazole ring, particularly in fused systems like thiazolothiazole, is noted for its rigid, planar structure and electron-deficient character, making it a promising building block for semiconductors and electrochromic materials researchgate.netacs.org. These properties arise from the extended π-conjugated system. In contrast, the pyrrolidine ring offers a non-planar, flexible, and basic nitrogen center that can be used for molecular recognition, sensing (e.g., of metal ions or pH), or as an anchoring point to surfaces.

The this compound scaffold could be envisioned as a component in metal-organic frameworks (MOFs) or coordination polymers, where the pyrrolidine nitrogen coordinates to a metal center and the thiazole unit contributes to the electronic properties of the framework. The potential exists to design materials where the electronic behavior, governed by the thiazole component, can be modulated by guest binding or chemical stimuli at the pyrrolidine site. This bifunctionality makes the scaffold a promising, though currently underexplored, candidate for the rational design of next-generation functional materials.

Q & A

How can an efficient synthetic route for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole be designed?

Methodological Answer:

A modular synthesis approach is recommended:

Pyrolidine Ring Preparation : Synthesize the pyrrolidin-3-yl moiety via cyclization of 1,4-diols or reductive amination of γ-keto acids, followed by Boc protection to stabilize the amine group .

Thiazole Ring Assembly : Use a Hantzsch thiazole synthesis by reacting α-halo ketones (e.g., 4-methyl-2-bromoacetophenone) with thiourea derivatives under reflux in ethanol .

Coupling Strategy : Introduce the pyrrolidine substituent via nucleophilic substitution (e.g., using Mitsunobu conditions for oxygen-linked analogs) or palladium-catalyzed cross-coupling for direct C–N bond formation .

Optimization : Screen solvents (DMF, THF) and catalysts (Pd(PPh₃)₄, CuI) to enhance yield and regioselectivity. Monitor reaction progress via TLC or HPLC .

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., thiazole C2-H at δ 7.8–8.2 ppm; pyrrolidine N–H at δ 2.5–3.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pyrrolidine ring .

- IR Spectroscopy : Confirm the presence of thiazole C=S (1060–1120 cm⁻¹) and pyrrolidine N–H (3300–3400 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₁₁N₂S: 167.0648) and fragmentation patterns .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .

How can substituent effects on the biological activity of this compound derivatives be systematically analyzed?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the thiazole C4 position) and test against target enzymes (e.g., bacterial FabH for antimicrobial activity) .

- Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., 14α-demethylase in fungal pathogens) .

- In Vitro Assays : Compare IC₅₀ values in dose-response experiments to quantify potency differences. Use statistical tools (ANOVA) to validate significance .

How can molecular docking studies be optimized to predict the binding mode of this compound with target proteins?

Methodological Answer:

- Protein Preparation : Retrieve the target protein structure (e.g., PDB ID: 3LD6) and refine it using molecular dynamics (GROMACS) to resolve missing residues .

- Ligand Parameterization : Assign partial charges (AM1-BCC) and optimize the compound’s geometry with Gaussian09 .

- Docking Protocol : Use flexible docking (AutoDock FR) to sample conformational space. Set grid dimensions to cover the active site (e.g., 60 × 60 × 60 Å) .

- Validation : Compare predicted poses with co-crystallized ligands. Perform binding free energy calculations (MM-PBSA) to rank hits .

How should the chemical stability of this compound under varying pH conditions be evaluated?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products via LC-MS/MS .

- Stability-Indicating Methods : Validate assay specificity by spiking with degradation products (e.g., hydrolyzed thiazole ring) .

How can side reactions during the synthesis of this compound be mitigated?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated pyrrolidine derivatives). Adjust stoichiometry to limit excess reagents .

- Protection/Deprotection : Temporarily block reactive amines (e.g., with tert-butoxycarbonyl (Boc) groups) during thiazole ring formation .

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition. Use microwave-assisted synthesis for precise heating .

What strategies can enhance the solubility and bioavailability of this compound derivatives?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts via treatment with HCl in diethyl ether .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to improve membrane permeability .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

How can the anti-inflammatory activity of this compound be validated experimentally?

Methodological Answer:

- In Vitro Models : Test inhibition of COX-2 enzyme (ELISA) in LPS-stimulated RAW 264.7 macrophages. Compare to celecoxib as a positive control .

- Cytokine Profiling : Measure TNF-α and IL-6 levels (qPCR or multiplex assays) in treated cells .

- In Vivo Validation : Use a murine carrageenan-induced paw edema model. Administer compounds orally (10–50 mg/kg) and measure paw volume reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.